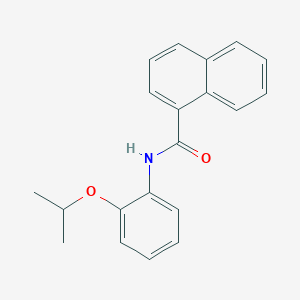

![molecular formula C21H25ClN2O2 B5546100 1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, a structurally related compound, involves strategic modifications to enhance anti-acetylcholinesterase activity. Introducing bulky moieties and varying groups at the nitrogen atom of benzamide significantly influences activity levels. These modifications underline the critical role of the piperidine nitrogen atom’s basic quality in enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insight into the structural basis of antagonist activity. Conformational analysis and pharmacophore modeling suggest that specific conformers exhibit a distinct orientation and electrostatic character conducive to receptor binding, highlighting the role of the aromatic ring moiety and substituent orientation in binding interaction (Shim et al., 2002).

Chemical Reactions and Properties

The preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide showcases a novel method for creating non-peptide CCR5 antagonists. This synthesis process involves elimination, reduction, and bromization reactions, demonstrating the compound’s versatility in chemical synthesis and potential in pharmacological applications (Bi, 2014).

Physical Properties Analysis

The study on organic crystal engineering with 1,4-piperazine-2,5-diones reveals insights into hydrogen-bond association and polymorphic crystal forms, which are crucial for understanding the physical properties of similar piperidine derivatives. These studies emphasize the importance of crystallization conditions on the polymorphs and their different hydrogen-bonding networks, which can significantly influence the physical properties of the compounds (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focusing on modifications to the amide bond and alkyl chain, highlights how structural changes can affect dopamine D(4) receptor affinity. This research underscores the chemical properties’ sensitivity to molecular adjustments, showcasing the intricate balance between structure and activity (Perrone et al., 2000).

科学的研究の応用

Synthesis and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures related to 1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide group, specifically introducing bulky moieties, significantly increased activity. The presence of alkyl or phenyl groups at the benzamide's nitrogen atom notably enhanced the compounds' effectiveness. Among the synthesized derivatives, one compound was identified as a highly potent AChE inhibitor, indicating potential for development as an antidementia agent (Sugimoto et al., 1990).

Molecular Interaction with CB1 Cannabinoid Receptor

Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound structurally related to 1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide, demonstrated potent and selective antagonism towards the CB1 cannabinoid receptor. Molecular modeling and conformational analysis were utilized to understand its interaction with the receptor, highlighting the significance of the N1 aromatic ring and the C5 aromatic ring in antagonist activity. This study contributes to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships in Acetylcholinesterase Inhibition

Further exploration into the structure-activity relationships (SAR) of acetylcholinesterase inhibitors led to the identification of potent inhibitors within the series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity, with one compound exhibiting significant selectivity for AChE over BuChE and demonstrating a dose-dependent inhibitory effect on AChE in rat brain (Sugimoto et al., 1992).

特性

IUPAC Name |

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKKTMNHHUWHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCOC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)